![molecular formula C7H11NO4 B2530927 2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid CAS No. 2248399-82-6](/img/structure/B2530927.png)
2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid
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Description
“2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid” is a chemical compound with the molecular weight of 131.09 . It is a derivative of oxazolidine, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .
Synthesis Analysis
The synthesis of oxazolidines, including “2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid”, has been a subject of numerous studies. Oxazolidines are traditionally prepared by condensation of 2-amino alcohols with aldehydes and ketones . Recent advancements in the synthesis of oxazolidines have been reviewed, with synthetic protocols classified based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of “2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid” can be represented by the InChI code1S/C4H5NO4/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7)
. This indicates the presence of 4 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in the molecule . Chemical Reactions Analysis
Oxazolidines, including “2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid”, are prone to hydrolysis, the reverse of their syntheses . Recent multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials have been reviewed. The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .Future Directions
Oxazolidines, including “2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid”, have a wide range of applications in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and more . They are also used as moisture scavengers in polyurethane and other systems . Future research may focus on exploring more applications and improving the synthesis methods of oxazolidines.
properties
IUPAC Name |
2-oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-2-3-7(5(9)10)4-8-6(11)12-7/h2-4H2,1H3,(H,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKVECLTKYZKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CNC(=O)O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-5-propyl-1,3-oxazolidine-5-carboxylic acid |
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